An In-depth Technical Guide to the Chemical Properties of Isobutyl 2-(methylamino)benzoate
An In-depth Technical Guide to the Chemical Properties of Isobutyl 2-(methylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 2-(methylamino)benzoate, also known as Isobutyl N-methylanthranilate, is an aromatic ester with applications in the flavor and fragrance industries.[1] Its chemical structure, characterized by an isobutyl ester of N-methylanthranilic acid, imparts a fruity aroma reminiscent of grapefruit and grape.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of Isobutyl 2-(methylamino)benzoate, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. While its primary current use is in perfumery, understanding its chemical characteristics is crucial for exploring potential applications in other areas of chemical and pharmaceutical research.
Physicochemical Properties
A summary of the key physicochemical properties of Isobutyl 2-(methylamino)benzoate is presented in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylpropyl 2-(methylamino)benzoate | |
| Synonyms | Isobutyl N-methylanthranilate, iso-Butyl N-methyl anthranilate | |
| CAS Number | 65505-24-0 | |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Appearance | Pale yellow solid (estimated) | [1] |
| Melting Point | 70 °C (at 760 mmHg) | [1] |
| Boiling Point | 296 - 297 °C (at 760 mmHg) | [1] |
| Flash Point | 133.33 °C (272.00 °F; TCC) | [1] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Very slightly soluble in water (10.15 mg/L at 25 °C, estimated). Soluble in alcohol. | [1] |
| logP (o/w) | 4.078 (estimated) | [1] |
| Assay | 97.00 to 100.00% | [1] |
Synthesis
The primary method for the synthesis of Isobutyl 2-(methylamino)benzoate is the Fischer-Speier esterification of N-methylanthranilic acid with isobutanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]
Experimental Protocol: Fischer-Speier Esterification
Materials:
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N-methylanthranilic acid
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Isobutanol (2-methyl-1-propanol)
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Concentrated sulfuric acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylanthranilic acid and an excess of isobutanol (e.g., 5-10 molar equivalents).
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
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Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by thin-layer chromatography).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Isobutyl 2-(methylamino)benzoate.
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The crude product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of Isobutyl 2-(methylamino)benzoate.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons), the N-methyl group (a singlet), and the aromatic protons of the benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the isobutyl and N-methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching bands, and bands corresponding to the N-H stretching and C-N stretching of the secondary amine, as well as characteristic absorptions for the substituted aromatic ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 207, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the isobutyl group and other characteristic cleavages of the ester and N-methylanthranilate moiety.
Biological Activity and Metabolism
Biological Activity
There is limited publicly available information specifically on the biological activity of Isobutyl 2-(methylamino)benzoate beyond its use as a flavoring and fragrance agent. However, related anthranilate esters have been studied for various biological activities. For instance, some N-methylanthranilate derivatives have shown potential antinociceptive and analgesic properties.[4] Further research is needed to determine if Isobutyl 2-(methylamino)benzoate possesses any significant pharmacological or toxicological effects.
Metabolism
Anthranilate esters are generally expected to be absorbed and then hydrolyzed in the liver to their corresponding alcohol (isobutanol) and carboxylic acid (N-methylanthranilic acid).[5] These metabolites are then further processed and excreted.[5]
Caption: General metabolic pathway of anthranilate esters.
Safety and Toxicology
Specific toxicological data for Isobutyl 2-(methylamino)benzoate is not extensively available in public literature. As a fragrance ingredient, it is subject to safety assessments by industry bodies such as the Research Institute for Fragrance Materials (RIFM). It is noted that the material has the potential to form nitrosamines in nitrosating systems, and downstream users should be notified of this potential.[1] For related compounds like methyl anthranilate, the acute oral toxicity is low.[6] As with any chemical, appropriate personal protective equipment should be used when handling Isobutyl 2-(methylamino)benzoate in a laboratory setting.
Conclusion
This technical guide has summarized the key chemical properties of Isobutyl 2-(methylamino)benzoate, including its physicochemical characteristics, a plausible synthetic route, and expected spectral features. While its current applications are primarily in the flavor and fragrance industry, the information provided here serves as a foundational resource for researchers and scientists who may wish to explore this compound for other potential applications in chemistry and drug development. Further research into its biological activity and toxicological profile is warranted to fully understand its potential.

